molecular formula C22H15ClO5S B2456100 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate CAS No. 869341-48-0

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate

Cat. No.: B2456100
CAS No.: 869341-48-0
M. Wt: 426.87
InChI Key: UFNGVMLRWAWABD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromenone core, substituted with a 4-chlorophenyl group, a methyl group, and a benzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions. The resulting intermediate is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group. The final step involves the esterification of the chromenone derivative with benzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The benzenesulfonate ester can be substituted with nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzenesulfonate group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The chromenone core can interact with various proteins and nucleic acids, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate
  • 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl methyl ether
  • 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl ethyl sulfonate

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is unique due to the presence of the benzenesulfonate ester group. This functional group imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO5S/c1-14-19-13-17(28-29(25,26)18-5-3-2-4-6-18)11-12-20(19)27-22(24)21(14)15-7-9-16(23)10-8-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNGVMLRWAWABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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